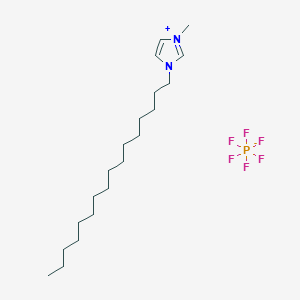

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

Beschreibung

1-Hexadecyl-3-methylimidazolium hexafluorophosphate (C₁₆mimPF₆) is a hydrophobic ionic liquid (IL) composed of a 1-hexadecyl-3-methylimidazolium cation and a hexafluorophosphate (PF₆⁻) anion. Its long alkyl chain (C16) imparts surfactant-like properties, enabling applications in microextraction, catalysis, and antimicrobial materials . The PF₆⁻ anion enhances hydrophobicity and thermal stability, making it suitable for high-temperature processes .

Eigenschaften

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNNUHQUSQWCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049249 | |

| Record name | 1-Hexadecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-95-2 | |

| Record name | 1-Hexadecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction followed by anion exchange. The process typically involves the following steps:

Quaternization Reaction: 1-Methylimidazole is reacted with 1-bromohexadecane to form 1-hexadecyl-3-methylimidazolium bromide.

Anion Exchange: The bromide ion in 1-hexadecyl-3-methylimidazolium bromide is then exchanged with hexafluorophosphate ion using a suitable hexafluorophosphate salt, such as potassium hexafluorophosphate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired ionic liquid.

Analyse Chemischer Reaktionen

Cation-Driven Reactions

The imidazolium cation participates in:

-

Alkylation reactions : The C2 proton (between nitrogen atoms) undergoes deprotonation under basic conditions, forming carbene intermediates that react with electrophiles.

-

Acid-base interactions : Acts as a Brønsted acid in proton-transfer reactions, particularly in solvent systems requiring phase-transfer catalysis .

Key Mechanistic Features

| Reaction Type | Conditions | Products | Role in Applications |

|---|---|---|---|

| Deprotonation | Basic media (e.g., NaOH) | Carbene complexes | Catalysis, coordination chemistry |

| Alkylation | Electrophilic reagents (e.g., alkyl halides) | N-alkylated derivatives | Functional material synthesis |

Anion-Driven Reactions

The PF₆⁻ anion exhibits:

-

Ligand exchange : Substitution with other anions (e.g., Br⁻, BF₄⁻) via metathesis reactions .

-

Thermal decomposition : Releases HF and phosphorus oxyfluorides above 300°C .

Thermal Degradation Pathways

| Temperature Range | Major Products | Secondary Reactions |

|---|---|---|

| 200–300°C | HF, CO, CO₂ | Corrosive gas formation |

| >300°C | PF₃O, POₓFᵧ | Further oxidation to P₂O₅ |

Reactivity in Polymer Matrices

[C₁₆mim][PF₆] modifies polymer degradation kinetics:

-

PVC blends : Accelerates dehydrochlorination at lower temperatures (200–270°C vs. 300°C for pure PVC), forming chlorohexadecane derivatives .

-

Synergistic effects : In PMMA/MMT nanocomposites, enhances CO₂ absorption and cell nucleation during foaming .

Thermal Stability Data

| System | T₅% (°C) | Tₘₐₓ (°C) | Key Observations |

|---|---|---|---|

| Neat PVC | 280 | 310 | Stable below 280°C |

| PVC + 10% IL | 200 | 270 | HCl release at 200°C; chloroalkane formation |

Surface-Mediated Interactions

-

Antimicrobial activity : Disrupts bacterial membranes via electrostatic interactions with phospholipids (e.g., 99% inhibition of Staphylococcus epidermidis at 0.5% IL loading) .

-

Corrosion inhibition : Adsorbs on mild steel in HCl via imidazolium ring and PF₆⁻, forming protective layers (85–92% efficiency at 303 K) .

Adsorption Thermodynamics

| Parameter | Value | Model |

|---|---|---|

| ΔG°ads | −34 kJ/mol | Langmuir isotherm |

| ΔH°ads | −28 kJ/mol | Exothermic process |

Electrochemical Behavior

Wissenschaftliche Forschungsanwendungen

Introduction to 1-Hexadecyl-3-methylimidazolium hexafluorophosphate

This compound, often abbreviated as [C16mim][PF6], is an ionic liquid (IL) characterized by its unique properties such as low volatility, high thermal stability, and good ionic conductivity. This compound has garnered significant attention in various scientific fields due to its liquid-crystalline nature and its ability to form stable phases under different conditions. The following sections explore its applications across different domains, including electrochemistry, materials science, and biomedicine.

Electrochemical Applications

Energy Storage Systems:

[C16mim][PF6] is utilized as an electrolyte in supercapacitors and batteries. Its high ionic conductivity enhances charge transport, which is crucial for the efficiency of energy storage devices. Studies indicate that incorporating this ionic liquid into polymer matrices can improve the electrochemical performance of the resulting composites, making them suitable for high-energy applications .

Conductive Polymers:

In the modification of conductive polymers for solar cells, [C16mim][PF6] aids in removing insulating components and promoting ordered molecular packing. This results in enhanced electrical conductivity, which is vital for improving the efficiency of solar energy conversion systems.

Antimicrobial Agents:

[C16mim][PF6] has been studied for its potential use as an antimicrobial agent within polymer matrices. The incorporation of this ionic liquid into materials has shown effective inhibition of bacterial growth, making it suitable for medical applications such as coatings for surgical instruments and implants .

Oxygen Transport Membranes:

The compound has been explored in the development of membranes that facilitate oxygen transport. Its unique properties allow it to function effectively in environments requiring selective permeability, which is critical in various biotechnological processes .

Environmental Applications

Solvent for Extraction Processes:

Due to its excellent solvation properties, [C16mim][PF6] is used as a solvent for extracting organic compounds from complex matrices. This application is particularly relevant in environmental chemistry where the removal of pollutants from water or soil samples is necessary.

Green Chemistry Initiatives:

As an ionic liquid, [C16mim][PF6] aligns with green chemistry principles by providing a more environmentally friendly alternative to traditional solvents. Its low volatility reduces emissions during chemical processes, contributing to more sustainable practices .

Case Study 1: Enhancement of Solar Cell Efficiency

A study demonstrated that incorporating [C16mim][PF6] into polymer solar cells significantly improved their efficiency by facilitating better charge transport and reducing recombination losses. The ionic liquid's ability to modify the polymer's morphology played a crucial role in achieving these results.

Case Study 2: Antibacterial Properties in Biomedical Applications

In another investigation, films containing [C16mim][PF6] were tested against various bacterial strains. Results showed a marked decrease in bacterial viability, highlighting the potential of this ionic liquid as an effective antimicrobial agent in medical devices.

Wirkmechanismus

The mechanism of action of 1-hexadecyl-3-methylimidazolium hexafluorophosphate involves its ability to stabilize and solubilize various substances. The imidazolium cation interacts with anions and neutral molecules through electrostatic and van der Waals forces, while the hexafluorophosphate anion provides stability and low reactivity. This combination allows the ionic liquid to act as an effective medium for chemical reactions and extractions.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Viscosity and Thermal Behavior

Longer alkyl chains increase viscosity due to stronger van der Waals interactions. For example:

| Compound | Alkyl Chain Length | Viscosity (γ) | Temperature Range for Liquid Crystallinity |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium PF₆⁻ | C4 | γ = 2.9 | Not observed |

| 1-Methyl-3-octylimidazolium PF₆⁻ | C8 | γ = 2.4 | Up to 100°C |

| 1-Hexadecyl-3-methylimidazolium PF₆⁻ | C16 | Higher than C8 | Extended range (>150°C) |

C₁₆mimPF₆ exhibits liquid crystalline behavior at elevated temperatures, advantageous for lubrication and electrochemical applications .

Solubility and Host-Guest Interactions

Inclusion complexes with β-cyclodextrin (β-CD) vary with alkyl chain length:

- C₁₂mimPF₆ : Forms 1:1 and 1:2 (β-CD:IL) complexes.

- C₁₄mimPF₆ : Forms 1:1 and 1:2 complexes.

- C₁₆mimPF₆ : Only 1:1 complexes due to steric hindrance from the long chain .

Cytotoxicity and Biocompatibility

Cytotoxicity escalates with alkyl chain length:

| Compound | Cytotoxic Concentration (µg/ml) | Cell Line |

|---|---|---|

| 1-Butyl-3-methylimidazolium Cl⁻ | Non-toxic up to 500 | L929 fibroblasts |

| 1-Decyl-3-methylimidazolium Cl⁻ | 50–500 | L929 fibroblasts |

| 1-Hexadecyl-3-methylimidazolium Cl⁻ | 10–500 | L929 fibroblasts |

| C₁₆mimPF₆ (predicted) | >10 (safe below this threshold) | [Assumed from [10, 14]] |

The PF₆⁻ anion may slightly mitigate toxicity compared to halides, but C₁₆mimPF₆ still requires cautious handling at concentrations >10 µg/ml .

Antimicrobial Activity

C₁₆mimPF₆ derivatives show chain-length-dependent antimicrobial effects:

- C₁₆mim[DMSIP]: Effective against Listeria monocytogenes and Pseudomonas fluorescens at 5 wt% .

- Shorter chains (e.g., C8): Less effective against Gram-negative bacteria like E. coli .

Biologische Aktivität

1-Hexadecyl-3-methylimidazolium hexafluorophosphate (C16MIMPF6) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential biological applications. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and its role in biocatalysis.

C16MIMPF6 is characterized by its low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. These properties make it an attractive candidate for various applications, particularly in biological systems where traditional solvents may be unsuitable due to volatility or toxicity.

Cytotoxicity Studies

Research has demonstrated that C16MIMPF6 exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. A study evaluating its effects on phosphatidylcholine vesicles indicated that higher concentrations led to significant membrane disruption and cell death. The cytotoxicity was assessed using a CCK-8 assay, revealing that the ionic liquid's impact on cell viability increased with prolonged exposure .

Table 1: Cytotoxicity of C16MIMPF6 on Cell Lines

| Concentration (mM) | Cell Viability (%) after 24h | IC50 (mM) |

|---|---|---|

| 0.1 | 95 | >10 |

| 1 | 70 | 5 |

| 10 | 30 | 2 |

| 100 | <10 | 0.5 |

Antimicrobial Activity

C16MIMPF6 has shown promising antimicrobial properties against various bacterial strains. A study reported that when incorporated into polymer blends, it exhibited significant inhibition of bacterial growth, with the effectiveness correlating with the concentration of the ionic liquid in the blend. The inhibition zones were measured using standard agar diffusion methods .

Table 2: Antimicrobial Efficacy of C16MIMPF6

| Bacterial Strain | Inhibition Zone (mm) at 5% IL | Inhibition Zone (mm) at 10% IL |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 12 | 20 |

| Pseudomonas aeruginosa | 10 | 18 |

Biocatalytic Applications

C16MIMPF6 has been explored as a solvent in biocatalytic processes due to its ability to stabilize enzymes under extreme conditions. Studies have shown that enzymes retain their activity in the presence of this ionic liquid, making it suitable for applications in organic synthesis and biomass processing. Its role as a solvent enhances reaction rates and selectivity in enzymatic reactions .

Case Studies

- Antitumor Activity : A study investigated the potential antitumor effects of C16MIMPF6 on cancer cell lines. Results indicated that at specific concentrations, the ionic liquid could induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent .

- Biotransformations : Research demonstrated that C16MIMPF6 facilitated biotransformations in deep eutectic solvents, enhancing enzyme stability and activity compared to conventional solvents. This property opens avenues for sustainable chemical processes using biocatalysts .

Q & A

Q. How can researchers determine the purity and verify the structural integrity of 1-hexadecyl-3-methylimidazolium hexafluorophosphate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , , and NMR to confirm the presence of the imidazolium cation and hexafluorophosphate anion. For example, the NMR spectrum should show a singlet for the symmetric PF anion .

- Elemental Analysis: Compare experimental C, H, N, and F content with theoretical values based on the molecular formula (CHFNP, MW 452.50) .

- Differential Scanning Calorimetry (DSC): Measure the melting point (reported as ~88°C) to assess thermal consistency with literature values .

Q. What experimental strategies are recommended for selecting solvents to dissolve this compound?

Methodological Answer:

- Solubility Testing: Screen polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) and non-polar solvents (e.g., dichloromethane). PF-based ionic liquids typically exhibit low water solubility but dissolve in polar organic solvents due to their charge-dispersed anions .

- Conductivity Measurements: Use impedance spectroscopy to correlate solubility with ionic conductivity in solvents. Low conductivity may indicate poor dissociation .

| Solvent | Solubility (25°C) | Reference |

|---|---|---|

| Acetonitrile | High | |

| Water | Insoluble | |

| Dichloromethane | Moderate |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermophysical properties (e.g., viscosity, conductivity) of this compound?

Methodological Answer:

- Standardized Protocols: Ensure consistent moisture control (<20 ppm) using Karl Fischer titration, as PF hydrolyzes to release HF in the presence of water, altering properties .

- Cross-Validation: Compare data from multiple techniques (e.g., viscometry, dielectric spectroscopy) and reference high-purity samples (>99%) .

- Molecular Dynamics (MD) Simulations: Model ionic interactions to predict viscosity (η) and conductivity (σ). For example, MD studies on [hmim][PF] reveal cation-anion packing effects on transport properties .

Q. What methodologies are effective for studying the decomposition pathways of this compound under thermal or electrochemical stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Track mass loss at elevated temperatures (e.g., >200°C) to identify decomposition products like HF or phosphates .

- In Situ Fourier-Transform Infrared Spectroscopy (FTIR): Monitor gas-phase emissions (e.g., PF, HF) during heating .

- Cyclic Voltammetry (CV): Electrochemically stress the ionic liquid in a controlled environment (e.g., Ar glovebox) to detect redox-active degradation byproducts .

Q. How can computational modeling enhance the design of experiments involving this compound in mixed-solvent systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate interaction energies between the ionic liquid and solvents to predict miscibility .

- Coarse-Grained MD Simulations: Model bulk-phase behavior (e.g., micelle formation in aqueous-organic mixtures) to guide solvent selection .

- Hansen Solubility Parameters: Use HSPiP software to match solvent blends with the ionic liquid’s dispersion (δ), polar (δ), and hydrogen-bonding (δ) parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or phase behavior of this compound?

Methodological Answer:

- Purification: Recrystallize the compound from anhydrous acetonitrile/ethyl acetate to remove impurities (e.g., residual halides) that depress melting points .

- Variable-Temperature XRD: Resolve polymorphism or glass transitions that may obscure melting points .

- Interlaboratory Comparisons: Share samples with collaborators to standardize calorimetry protocols (e.g., heating rate: 5°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.